3-benzyl-7-(dipropylamino)-5-(thiophen-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3-BENZYL-7-(DIPROPYLAMINO)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a dipropylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-7-(DIPROPYLAMINO)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyl, dipropylamino, and thiophene groups. Common reagents used in these reactions include thiourea, benzyl bromide, and dipropylamine. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-7-(DIPROPYLAMINO)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The benzyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted derivatives of the original compound
Scientific Research Applications
3-BENZYL-7-(DIPROPYLAMINO)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-7-(DIPROPYLAMINO)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BUTOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- 6-BENZYL-2-(4-BUTOXY-3-METHOXYBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- 2-(2,5-DIMETHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
Uniqueness
What sets 3-BENZYL-7-(DIPROPYLAMINO)-5-(THIOPHEN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamino group, in particular, enhances its bioactivity and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N4S3 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
3-benzyl-7-(dipropylamino)-5-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H24N4S3/c1-3-12-25(13-4-2)20-18-21(24-19(23-20)17-11-8-14-28-17)26(22(27)29-18)15-16-9-6-5-7-10-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI Key |
GQSFJHXVMZCNBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2CC3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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